![molecular formula C21H15NO2 B12869526 4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 656234-35-4](/img/structure/B12869526.png)
4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one is an organic compound that features a biphenyl group attached to an isoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the iodination of [1,1’-Biphenyl]-4-carboxylic acid, followed by the formation of the methyl ester of 4’-iodo-[1,1’-Biphenyl]-4-carboxylic acid. This intermediate undergoes nucleophilic substitution with cyano groups, ring closure to form tetrazole, and hydrolysis of the ester function . Another approach involves Suzuki coupling of 4-bromobenzonitrile with 4-carboxyphenylboronic acid, leading to 4’-cyano-[1,1’-Biphenyl]-4-carboxylic acid, which is then converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one include:
- [1,1’-Biphenyl]-4-carboxylic acid derivatives
- Tetrazolium blue chloride
- Polycyclic aromatic hydrocarbons (PAHs) like triphenylene and fluoranthene
Uniqueness
What sets 4-([1,1’-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one apart is its unique combination of a biphenyl group and an isoquinolinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
656234-35-4 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-hydroxy-4-(4-phenylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-19-8-4-7-17-20(19)18(13-22-21(17)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,23H,(H,22,24) |
InChI Key |
DIHNZTLSCIDPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
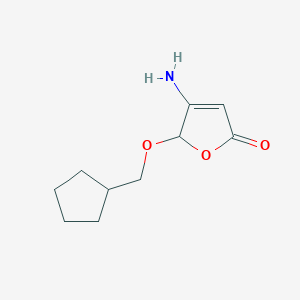
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
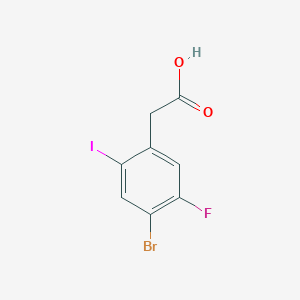
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
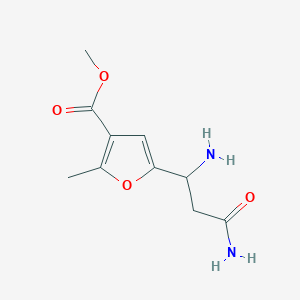
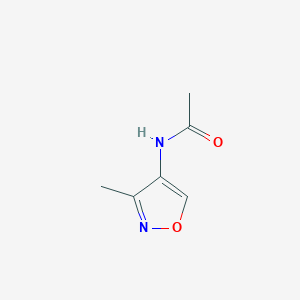
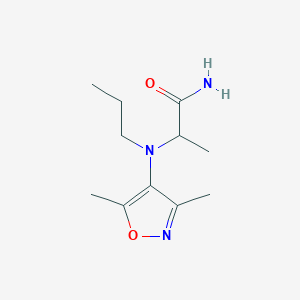
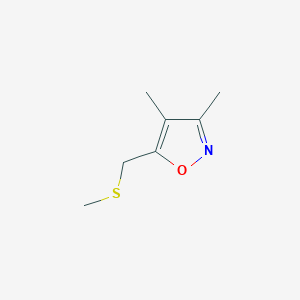
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
